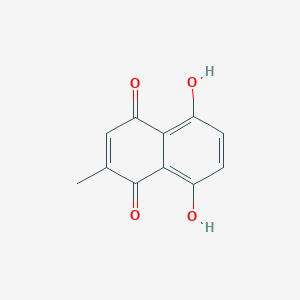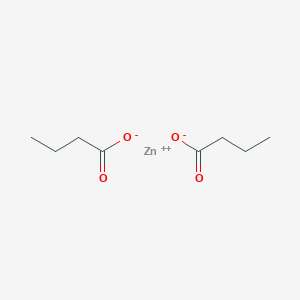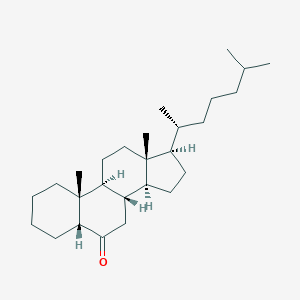
Trp-Leu
描述
L-色氨酸-L-亮氨酸是一种由L-色氨酸和L-亮氨酸组成的二肽。L-色氨酸是一种必需的芳香族氨基酸,是人体和动物蛋白质合成的必需物质,而L-亮氨酸是一种支链氨基酸,在蛋白质合成和代谢调节中起着至关重要的作用。
科学研究应用
L-色氨酸-L-亮氨酸在科学研究中有着广泛的应用:
化学: 它用于涉及肽合成和修饰的研究。
生物学: 研究这种二肽在蛋白质合成和代谢调节中的作用。
作用机制
L-色氨酸-L-亮氨酸通过各种分子靶标和途径发挥作用:
类似化合物:
L-色氨酸: 一种参与5-羟色胺合成和其他代谢途径的必需氨基酸.
L-亮氨酸: 一种重要的支链氨基酸,参与蛋白质合成和代谢调节.
其他二肽: 与L-色氨酸-L-缬氨酸和L-亮氨酸-L-异亮氨酸类似的二肽具有类似的性质,但它们的特定氨基酸组成和由此产生的生物学效应不同。
未来方向
生化分析
Biochemical Properties
Trp-Leu participates in a variety of biochemical reactions. Tryptophan, one of the components of this compound, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions such as inflammation, metabolism, immune responses, and neurological function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. As a precursor to many bioactive compounds, tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The tryptophan component of this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. Tryptophan, a component of this compound, primarily undergoes metabolism through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: L-色氨酸-L-亮氨酸可以通过L-色氨酸和L-亮氨酸之间的肽键形成来合成。该过程通常涉及L-色氨酸羧基的活化以及随后由L-亮氨酸氨基进行的亲核攻击。用于此活化的常见试剂包括碳二亚胺,如二环己基碳二亚胺 (DCC) 和偶联剂,如N-羟基琥珀酰亚胺 (NHS)。
工业生产方法: L-色氨酸和L-亮氨酸的工业生产通常涉及微生物发酵。 对于L-色氨酸,大肠杆菌和谷氨酸棒状杆菌由于其良好的遗传背景和易于基因操作而被广泛用作生产宿主 。L-亮氨酸的生产也利用类似的微生物发酵技术,通过优化代谢途径来提高产量和生产率。
化学反应分析
反应类型: L-色氨酸-L-亮氨酸可以进行多种化学反应,包括:
氧化: L-色氨酸的吲哚侧链可以使用如氧杂环丙烷之类的试剂选择性氧化.
还原: 还原反应可以修饰二肽中存在的官能团。
取代: 取代反应可以在氨基或羧基处发生,导致衍生物的形成。
常见试剂和条件:
氧化: N-磺酰氧杂环丙烷用于选择性氧化L-色氨酸的吲哚侧链.
还原: 可以使用硼氢化钠等还原剂。
取代: 在适当条件下,各种亲核试剂可用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,吲哚侧链的氧化会导致环状生物碱样结构的形成 .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Trp-Leu can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the preferred method due to its ease of purification and high yield. The synthesis will involve coupling the amino acids Trp and Leu in a stepwise manner using a peptide synthesizer.", "Starting Materials": [ "Fmoc-Trp-OH", "Fmoc-Leu-OH", "Resin", "Coupling reagents (e.g. HBTU, HATU, DIC)", "Cleavage reagents (e.g. TFA, HF, or TMSBr)", "Protective groups (e.g. Fmoc, t-Boc)" ], "Reaction": [ "1. Loading of Fmoc-protected amino acid onto resin", "2. Deprotection of Fmoc group with 20% piperidine in DMF", "3. Coupling of Fmoc-Trp-OH with resin-bound Fmoc-Leu-OH using coupling reagent", "4. Repeat steps 2 and 3 until desired peptide length is achieved", "5. Cleavage of peptide from resin using cleavage reagent", "6. Purification of crude peptide using HPLC or other chromatographic techniques", "7. Characterization of purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |
| 13123-35-8 | |
分子式 |
C17H23N3O3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |
InChI 键 |
LYMVXFSTACVOLP-UHFFFAOYSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
物理描述 |
Solid |
同义词 |
Trp-Leu tryptophan-leucine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Trp-Leu identified in these studies?
A1: this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []
Q2: How does this compound interact with DPP-IV to exert its inhibitory effect?
A2: Research suggests that this compound can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []
Q3: Beyond DPP-IV, are there other known targets of this compound?
A3: Yes, studies have shown that this compound can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []
Q4: What are the downstream effects of this compound inhibiting ACE?
A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.
Q6: What spectroscopic techniques have been used to characterize this compound?
A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of this compound. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []
Q7: How does this compound behave under simulated gastrointestinal conditions?
A7: Studies show that this compound exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.
Q8: Does this compound possess any intrinsic catalytic activity?
A8: The provided research does not suggest that this compound acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.
Q9: How does the position of Trp and Leu within the dipeptide affect its activity?
A9: Research has shown that the dipeptide this compound exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []
Q10: Does modifying the N-terminal amino acid of this compound affect its interaction with ACE?
A10: Yes, studies on tofuyo, a fermented soybean food, identified both this compound and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []
Q11: Has the efficacy of this compound as a DPP-IV inhibitor been tested in cellular or animal models?
A11: While the research confirms this compound's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)





